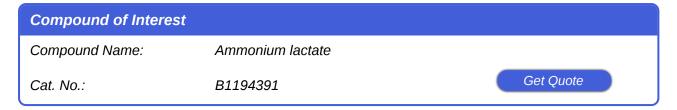


Ammonium Lactate: A Technical Guide for Researchers and Drug Development Professionals

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Ammonium Lactate: CAS Number 515-98-0

This technical guide provides an in-depth overview of **ammonium lactate**, focusing on its molecular characteristics, mechanism of action in dermatological applications, and relevant experimental data for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Ammonium lactate is the ammonium salt of lactic acid. Its chemical identity is well-established, providing a solid foundation for its use in research and pharmaceutical formulations.

Table 1: Chemical and Physical Properties of Ammonium Lactate



Property	Value	Reference(s)
CAS Number	515-98-0	[1][2][3]
Molecular Formula	СзН9NОз	[2][4]
Linear Formula	CH ₃ CH(OH)CO ₂ NH ₄	[1][3]
Molecular Weight	107.11 g/mol	[1][2]
IUPAC Name	Azanium 2-hydroxypropanoate	[4]
Appearance	Colorless and transparent liquid (in solution)	[3]
Solubility	Readily soluble in water	[3]

The structure of **ammonium lactate** consists of the ammonium cation (NH₄+) and the lactate anion (CH₃CH(OH)COO⁻). The lactate component is an alpha-hydroxy acid (AHA), which is central to its therapeutic effects on the skin.

Mechanism of Action in Dermatological Applications

Ammonium lactate is widely utilized in the treatment of dry, scaly skin conditions such as xerosis and ichthyosis vulgaris. Its efficacy stems from a dual mechanism of action involving both the lactate and ammonium ions. The primary actions are to increase skin hydration and promote normal desquamation.

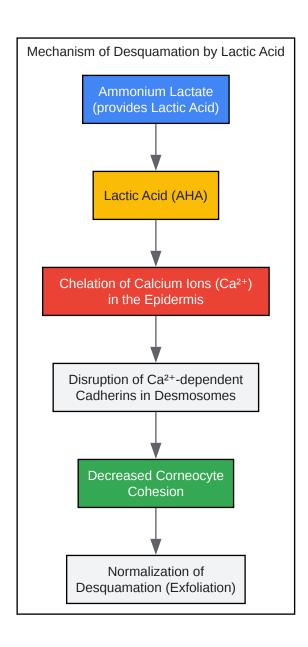
Enhanced Skin Hydration

The lactate component of **ammonium lactate** acts as a humectant, drawing and retaining moisture within the stratum corneum. This property directly contributes to the improvement of skin hydration. Furthermore, studies have shown that lactic acid can stimulate the biosynthesis of ceramides in keratinocytes. Ceramides are essential lipid components of the skin's barrier, and their increase leads to improved barrier function and reduced transepidermal water loss (TEWL).

Normalization of Desquamation (Exfoliation)



A key action of the alpha-hydroxy acid component of **ammonium lactate** is the reduction of corneocyte cohesion. Hyperkeratinization, a feature of conditions like xerosis, is often due to an increased cohesion between corneocytes, which impairs their normal shedding. Lactic acid is theorized to chelate calcium ions in the epidermis. Calcium is crucial for the function of cell adhesion molecules, particularly cadherins within the desmosomes that bind corneocytes together. By reducing the concentration of available calcium ions, the integrity of these adhesions is disrupted, leading to a normalization of desquamation.[1]



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Mechanism of Lactic Acid-Induced Desquamation

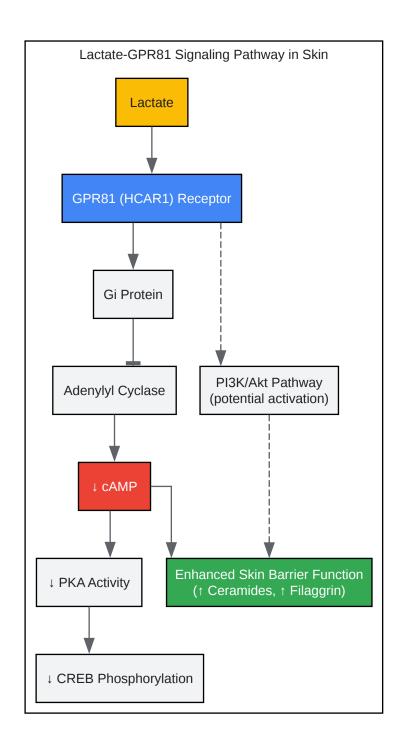


Lactate as a Signaling Molecule

Beyond its direct effects on hydration and desquamation, lactate is recognized as a signaling molecule that can modulate cellular functions. It is the endogenous ligand for the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). While much of the research on GPR81 has been in the context of cancer and metabolism, its presence in skin cells suggests a role in dermatological physiology.

Activation of GPR81 by lactate typically leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic AMP (cAMP) levels. A reduction in cAMP can subsequently downregulate the activity of Protein Kinase A (PKA) and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). In some cellular contexts, GPR81 signaling has also been linked to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation. In keratinocytes, lactate signaling has been associated with enhanced filaggrin gene transcription and ceramide synthesis, both of which are crucial for a healthy skin barrier.[5][6]



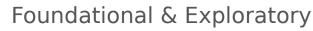


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Lactate-GPR81 Signaling Pathway

Clinical Efficacy and Experimental Data

The clinical efficacy of **ammonium lactate**, particularly 12% lotion formulations, has been demonstrated in several randomized, double-blind clinical trials for the treatment of xerosis.







These studies often utilize non-invasive instrumental methods to quantify improvements in skin barrier function.

Table 2: Summary of Clinical Trial Data for 12% Ammonium Lactate in Xerosis



Study Comparison	Number of Subjects	Duration	Key Outcomes	Reference(s)
12% Ammonium Lactate vs. 5% Lactic Acid	Not Specified	3 weeks (treatment) + 3 weeks (regression)	12% ammonium lactate was significantly more effective in reducing the severity of xerosis during both treatment and regression periods.	[7]
12% Ammonium Lactate vs. 40% Urea Cream	25 (18 completed)	14 days	At day 14, 40% urea cream was superior in improving skin roughness, fissure reduction, thickness, and dryness.	[3][4]
12% Ammonium Lactate vs. Lanolin	92 (51 completed)	4 weeks	Both treatments showed significant improvement in xerosis scores with no statistically significant difference between them.	[8]
12% Ammonium Lactate vs. Non- lactated Emollient	60	21 days (treatment) + 14 days (regression)	All preparations significantly reduced xerosis severity. 12% ammonium	[9]



lactate showed greater reductions in severity scores during the regression period.

Experimental Protocols

The following outlines a general methodology for clinical trials evaluating the efficacy of topical agents for xerosis, based on common practices in the cited literature.

4.1.1 Study Design

A randomized, double-blind, bilateral paired comparison or parallel-group study is typically employed. Subjects with moderate to severe xerosis are recruited. A preconditioning period of approximately one week, where subjects use a standard neutral cleanser and avoid other moisturizers on the test sites (e.g., lower legs), is often included.

4.1.2 Treatment Regimen

Subjects are instructed to apply the assigned test material (e.g., 12% **ammonium lactate** lotion) and control/comparator to the designated areas twice daily (morning and evening) for a specified duration, often ranging from 2 to 4 weeks.

4.1.3 Efficacy Assessments

Evaluations are conducted at baseline and at specified time points during and after the treatment period (e.g., week 2, week 4, and post-treatment regression).

- Clinical Assessment: A dermatologist or trained investigator grades the severity of xerosis based on a standardized scale, evaluating parameters such as scaling, roughness, redness, and fissures.
- Instrumental Assessment:

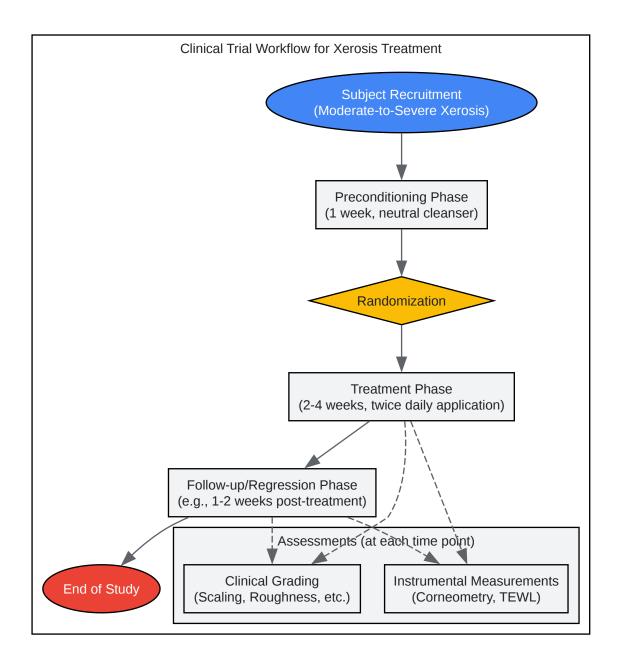






- Skin Hydration (Corneometry): Skin surface hydration is measured using a Corneometer® (e.g., CM 825). The probe measures the electrical capacitance of the stratum corneum, which correlates with its water content. The probe is applied to the skin with a constant pressure for a short duration (e.g., 1 second). Measurements are typically taken in a climate-controlled room after an acclimatization period of at least 20 minutes.
- Transepidermal Water Loss (TEWL): Skin barrier function is assessed by measuring
 TEWL with a Tewameter® (e.g., TM 300). This instrument uses an open-chamber method
 to measure the water vapor gradient above the skin surface. Higher TEWL values indicate
 a more compromised skin barrier. Measurements are performed under controlled
 environmental conditions.





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Generalized Clinical Trial Workflow

Conclusion

Ammonium lactate is a well-characterized compound with a clear CAS number and molecular structure. Its therapeutic efficacy in dry skin conditions is supported by clinical evidence and is based on its dual action as a humectant and a promoter of normal desquamation. The underlying mechanisms involve direct hydration, stimulation of ceramide synthesis, and the disruption of corneocyte cohesion via calcium chelation. Furthermore, the role of lactate as a



signaling molecule through the GPR81 receptor opens up further avenues for research into its effects on skin homeostasis. The provided data and protocols offer a solid foundation for further investigation and development of dermatological products containing **ammonium lactate**.

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